molecular formula C24H20ClN3O4S2 B2593386 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 922821-15-6

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2593386
CAS No.: 922821-15-6
M. Wt: 514.01
InChI Key: IVUQCWMRBGMCNB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a structurally complex small molecule featuring a benzothiazole core substituted with chloro (Cl) and methoxy (OMe) groups at the 7- and 4-positions, respectively. The benzothiazole moiety is linked via a benzamide group to a tetrahydroisoquinoline sulfonyl unit. This compound’s design integrates multiple pharmacophoric elements: the benzothiazole scaffold is associated with antiproliferative and antimicrobial activities, while the sulfonyl group enhances hydrogen-bonding capacity and solubility. Although direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with bioactive compounds documented in recent literature.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S2/c1-32-20-11-10-19(25)22-21(20)26-24(33-22)27-23(29)16-6-8-18(9-7-16)34(30,31)28-13-12-15-4-2-3-5-17(15)14-28/h2-11H,12-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQCWMRBGMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 7-chloro-4-methoxy-1,3-benzothiazole and 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogs

Compound Name / ID Core Heterocycle(s) Key Substituents Sulfonyl Group Presence Molecular Weight (Inferred)
Target Compound Benzothiazole, Tetrahydroisoquinoline 7-Cl, 4-OMe (benzothiazole); tetrahydroisoquinoline-2-sulfonyl (benzamide) Yes ~550–600 g/mol
4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde (12) Quinoline, Triazole 7-Cl (quinoline); benzaldehyde, triazole No ~480–500 g/mol
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole Phenylsulfonyl, difluorophenyl Yes ~450–500 g/mol
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-...sulfonamide (11–14) Benzenesulfonamide, Imidazole Chlorobenzo[1,3]dioxolylmethylthio, imidazole-thiol Yes ~550–600 g/mol

Key Observations :

  • The target compound’s benzothiazole core is distinct from quinoline () or triazole () backbones in analogs, which may alter π-π stacking interactions in biological targets.
  • The chloro and methoxy substituents on the benzothiazole are analogous to 7-Cl-quinoline derivatives (), suggesting shared electronic effects (Cl as electron-withdrawing, OMe as electron-donating) .

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization of the benzothiazole core, contrasting with ’s reliance on click chemistry for triazole formation .
  • ’s use of PTSA catalysis for sulfonamide alkylation may parallel steps in the target’s synthesis, particularly for introducing the tetrahydroisoquinoline sulfonyl group .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Inferred) LogP (Predicted) Spectral Confirmation (IR/NMR)
Target Compound N/A Low (due to aromatic cores) ~3.5–4.0 Likely C=O (1660–1680 cm⁻¹), SO₂ (1150–1250 cm⁻¹)
Compound 12 Not reported Moderate (polar aldehyde group) ~2.8 C=O at 1663–1682 cm⁻¹; NH at 3150–3319 cm⁻¹
Compound 11 177–180 Low (bulky substituents) ~4.2 IR: S-H absence confirms thione tautomer
Triazole-thiones [7–9] Not reported Moderate (sulfonyl enhances polarity) ~3.0 C=S at 1247–1255 cm⁻¹; NH at 3278–3414 cm⁻¹

Key Observations :

  • The target’s methoxy group may improve solubility compared to ’s chlorobenzo[1,3]dioxolylmethylthio derivatives, which have higher LogP values .
  • IR data for the target would likely confirm the sulfonyl group (similar to ’s 1247–1255 cm⁻¹ C=S stretches) and benzamide C=O (1660–1680 cm⁻¹) .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride. The purity and structural integrity of the synthesized compound are typically confirmed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and MS (Mass Spectrometry) .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit notable anticancer activities. For instance, related compounds have shown significant inhibition of cell proliferation in various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) . The compound under review has been associated with:

  • Inhibition of Cell Proliferation : Studies demonstrate that at concentrations ranging from 1 to 4 μM, compounds similar to this compound can significantly reduce cell viability in cancer models .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. Flow cytometry analyses have confirmed increased early and late apoptotic cell populations upon treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action positions it as a candidate for treating conditions where inflammation is a contributing factor to tumor progression.

The biological activity of this compound is believed to involve several key pathways:

  • AKT and ERK Pathway Inhibition : The compound inhibits critical signaling pathways that are often upregulated in cancer cells. Specifically, it downregulates AKT and ERK signaling cascades which are vital for cell survival and proliferation .
  • Cell Cycle Arrest : By interfering with the cell cycle progression in cancer cells, the compound effectively halts their division and growth .

Case Studies

A study involving a series of benzothiazole derivatives highlighted the promising bioactivity of compounds structurally related to this compound. The results indicated that these compounds not only inhibited tumor growth but also showed synergistic effects when combined with existing chemotherapeutics .

Data Summary

Biological Activity Effect Concentration Cell Lines Tested
AnticancerInhibition of proliferation1 - 4 μMA431, A549
ApoptosisInduction of apoptotic pathways1 - 4 μMA431, A549
Anti-inflammatoryDecrease in IL-6 and TNF-αNot specifiedRAW264.7

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